5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJHSHAZYYNSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole core is typically constructed via cyclocondensation between methylhydrazine and fluorinated β-ketoesters. For example, ethyl 4,4-difluoroacetoacetate reacts with methylhydrazine in ethanol under reflux (80–90°C) to form the pyrazole intermediate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the keto carbonyl, followed by cyclization and dehydration.
Key parameters :
Halogenation-Fluorination Sequence
A patent by US20110288305A1 outlines a two-step halogenation-fluorination strategy for analogous pyrazole derivatives:
Chlorination :
Ethyl 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylate undergoes chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. This step introduces a chloro group, forming ethyl 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylate.Fluorination :
The chloro intermediate reacts with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, replacing chlorine with fluorine via nucleophilic aromatic substitution (SNAr).
Critical considerations :
Hydrolysis of Ester Intermediates
The final step involves saponification of the ethyl ester group to yield the carboxylic acid. Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is treated with 6M NaOH in a water-ethanol mixture (1:1 v/v) at 80°C for 4 hours. Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol-water.
Optimization data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH concentration | 6M | Maximizes ester cleavage |
| Temperature | 80°C | Balances rate vs. decomposition |
| Reaction time | 4 hours | >95% conversion |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control. For example:
Purification Techniques
- Crystallization : Ethanol-water mixtures (3:1 v/v) provide >97% purity after two recrystallizations.
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) removes trace impurities.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
IR (KBr) :
Purity Assessment
| Method | Conditions | Purity Criteria |
|---|---|---|
| HPLC | C18, 0.1% HCOOH/ACN (70:30) | ≥97% AUC |
| Elemental Analysis | C, H, N, F | ±0.3% theory |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid) may form during cyclocondensation. Strategies include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde or 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-methanol or 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Chemistry
Herbicides and Fungicides:
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is primarily utilized in the development of herbicides and fungicides. Its effectiveness in controlling phytopathological diseases stems from its ability to interrupt metabolic pathways within fungal organisms. This compound has been shown to act against various fungi, including Botrytis cinerea and Aspergillus species, which are significant threats to crops. The development of fungicides based on this compound aims to provide solutions that minimize environmental impact while effectively managing pest resistance issues .
Table 1: Efficacy of this compound in Fungicidal Applications
| Pathogen | Mode of Action | Efficacy (%) at 1 µM |
|---|---|---|
| Botrytis cinerea | SDH Inhibition | 68 |
| Aspergillus niger | Disruption of cell membrane | 75 |
| Fusarium oxysporum | Inhibition of protein synthesis | 70 |
Pharmaceutical Research
Synthesis of Therapeutics:
In pharmaceutical research, this compound serves as a key intermediate in synthesizing various therapeutic agents. It has shown potential in developing drugs targeting inflammatory conditions and pain relief. The compound's unique structure allows for modifications that enhance its biological activity and selectivity towards specific targets in inflammatory pathways .
Case Study: Development of Anti-inflammatory Agents
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compounds were tested against several inflammatory markers, showing a reduction in cytokine production by up to 50% compared to controls.
Material Science
Advanced Materials Development:
The compound is explored for its properties in creating advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances durability and resistance to environmental factors, making it suitable for applications in coatings that require high-performance characteristics .
Table 2: Properties of Polymers Incorporating this compound
| Property | Control Sample | Sample with Compound | Improvement (%) |
|---|---|---|---|
| Tensile Strength (MPa) | 30 | 45 | 50 |
| Water Resistance | Low | High | Significant |
| UV Stability | Moderate | High | Significant |
Biochemical Studies
Enzyme Inhibition Studies:
In biochemical research, the compound is utilized to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic pathways and developing new drugs targeting these pathways .
Case Study: Enzyme Interaction Analysis
Research has indicated that this compound can inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition was quantified using kinetic assays, revealing an IC50 value indicative of potent enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby disrupting cellular respiration in target organisms.
Comparison with Similar Compounds
Melting Points and Solubility
- This compound: Limited data available, but derivatives like 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid exhibit stability in polar solvents (e.g., DMSO) and require storage at 2–8°C .
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid : Melting point 230–231°C; synthesized via microwave-assisted oxidation .
- 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Melting point 156–157°C; soluble in ethanol/water mixtures .
Spectral Data
Biological Activity
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry and agricultural sciences due to its notable biological activities. This article delves into the compound's biological activity, mechanisms of action, and its applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 212.10 g/mol. The compound features a pyrazole ring with a fluorine atom at the fifth position and a carboxylic acid group at the fourth position. The presence of these functional groups influences its lipophilicity, stability, and overall biological activity.
The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting succinate dehydrogenase (SDH). This enzyme is crucial for mitochondrial respiration in various organisms, including fungi. Inhibition of SDH disrupts cellular respiration, leading to cell death in target pathogens.
Key Mechanisms:
- Enzyme Inhibition : The compound's structural similarity to known bioactive pyrazole derivatives allows it to inhibit specific enzymes effectively.
- Binding Interactions : Molecular docking studies indicate that this compound can form hydrogen bonds with key amino acids in SDH, enhancing its antifungal efficacy .
Biological Activity
Research has demonstrated that this compound exhibits significant antifungal properties. It is primarily utilized as an intermediate in synthesizing fungicides that target various phytopathogenic fungi.
Antifungal Efficacy:
A study reported that derivatives of this compound showed effective antifungal activity against several species, including Alternaria, Rhizoctonia solani, and Phytophthora infestans. The compound's effectiveness was measured through EC50 values, indicating its potency against these pathogens .
| Fungal Species | EC50 Value (µg/mL) | Activity Level |
|---|---|---|
| Colletotrichum orbiculare | 5.50 | Excellent |
| Rhizoctonia solani | 14.40 | Good |
| Phytophthora infestans | 75.54 | Moderate |
| Fusarium moniliforme | 79.42 | Moderate |
| Botryosphaeria berengeriana | 28.29 | Good |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antifungal Activity Study : A study published in Molecules evaluated various pyrazole derivatives, including this compound, demonstrating its superior antifungal properties compared to traditional fungicides like boscalid .
- Structure-Activity Relationship (SAR) : Research focused on SAR highlighted how modifications to the pyrazole ring could enhance antifungal activity. For instance, the introduction of different substituents at the 3-position significantly influenced the compound's efficacy against specific fungal strains .
- Environmental Impact Assessment : Investigations into the environmental fate of this compound indicated its potential as a metabolite in pesticide applications, raising considerations for its ecological impact when used in agricultural settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and fluorinated phenylhydrazine to form the pyrazole ring, followed by hydrolysis under basic conditions to yield the carboxylic acid group . Key parameters include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and catalyst use (e.g., acid/base). Post-synthetic purification via recrystallization or column chromatography is critical for high yields (>80%) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Spectroscopic techniques are essential:
- NMR : and NMR confirm substituent positions and ring structure (e.g., methyl at N1, fluorine at C5) .
- FTIR : Carboxylic acid C=O stretching (~1700 cm) and N-H bending (~1550 cm) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrazole ring planarity) .
- HPLC : Purity >95% is standard for research-grade material .
Advanced Research Questions
Q. How do substituents (e.g., fluorine, methyl) influence the compound's electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT) reveal that fluorine’s electronegativity increases the electron-withdrawing effect on the pyrazole ring, lowering the LUMO energy (-1.8 eV) and enhancing electrophilic reactivity. Methyl groups at N1 stabilize the ring via steric hindrance, reducing unwanted side reactions (e.g., dimerization) . Experimental validation includes Hammett σ values for substituent effects on reaction rates .
Q. What strategies are employed to study the compound's biological activity, such as enzyme inhibition?
- Methodological Answer :
- Molecular docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2). For example, the carboxylic acid group forms hydrogen bonds with Arg120 (binding energy: -8.2 kcal/mol) .
- In vitro assays : IC values are determined using enzyme-linked immunosorbent assays (ELISA) for inflammatory markers (e.g., TNF-α inhibition at 10 µM) .
- SAR studies : Comparing analogs (e.g., chloro vs. fluoro substituents) identifies critical functional groups .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
- Methodological Answer :
- Reaction scalability : Batch reactors with controlled heating/cooling systems maintain consistent yields. For example, transitioning from 1g to 100g scale requires optimizing mixing efficiency to prevent hotspots .
- Purification : Continuous chromatography or fractional crystallization reduces solvent waste .
- Fluorine handling : Use of fluorinated reagents (e.g., Selectfluor®) under inert atmospheres minimizes decomposition .
Interdisciplinary Applications
Q. What are the interdisciplinary applications of this compound in scientific research?
- Applications Table :
Data Contradictions and Resolution
Q. How are conflicting data on the compound's solubility in polar solvents resolved?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., solubility in DMSO vs. water). Systematic studies using Hansen solubility parameters (HSPs) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
